molecular formula C37H29N3Na2O11S3 B1172280 Tracid Brilliant Red 10b CAS No. 11097-74-8

Tracid Brilliant Red 10b

Cat. No.: B1172280
CAS No.: 11097-74-8
M. Wt: 833.8 g/mol
InChI Key: PDIPEOFKXSOHMI-UHFFFAOYSA-L
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Description

Tracid Brilliant Red 10b, also known as Acid Violet 54, is an organic synthetic dye. It is a red crystalline powder that is soluble in water, alcohol, and ether. The compound is known for its vibrant red color and is used primarily as a dye and indicator. It is commonly used in the textile industry for dyeing wool, silk, and nylon, as well as in the production of inks, paints, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tracid Brilliant Red 10b is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the reaction of 2,4-bis(o-tolyloxy)benzenamine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is followed by a coupling reaction with 4-methylbenzene-1-sulfonyl chloride. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol and water .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process includes the following steps:

    Condensation: 2,4-bis(o-tolyloxy)benzenamine is condensed with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in the presence of sodium carbonate and water.

    Diazotization: The resulting product is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling: The diazonium salt is then coupled with 4-methylbenzene-1-sulfonyl chloride to form the final dye product.

    Purification: The product is filtered, dried, and ground to obtain the final crystalline powder.

Chemical Reactions Analysis

Types of Reactions: Tracid Brilliant Red 10b undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tracid Brilliant Red 10b has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tracid Brilliant Red 10b involves its interaction with various molecular targets. As a dye, it binds to specific sites on fibers or substrates, resulting in the absorption of light and the appearance of color. The molecular structure of the dye allows it to form stable complexes with metal ions, enhancing its binding affinity and colorfastness. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Tracid Brilliant Red 10b is similar to other acid dyes such as Acid Red 87 and Acid Blue 113. it is unique in its specific shade of red and its ability to form stable complexes with metal ions. This makes it particularly suitable for applications requiring high colorfastness and stability. Similar compounds include:

This compound stands out due to its specific molecular structure, which imparts unique properties such as high solubility, stability, and vibrant color.

Properties

CAS No.

11097-74-8

Molecular Formula

C37H29N3Na2O11S3

Molecular Weight

833.8 g/mol

IUPAC Name

disodium;3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate

InChI

InChI=1S/C37H31N3O11S3.2Na/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3;;/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

PDIPEOFKXSOHMI-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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